Praseodymsulfat--Wasser (2/3/8)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

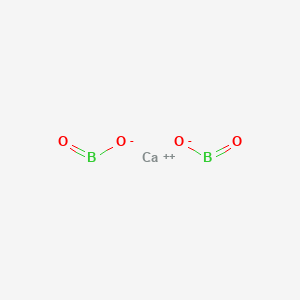

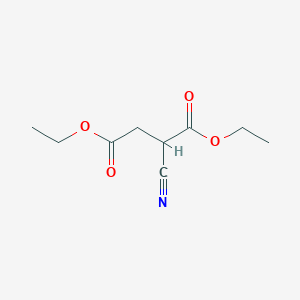

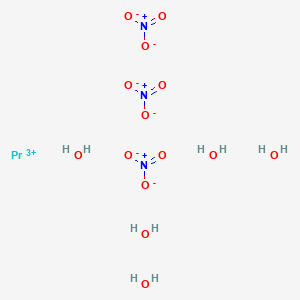

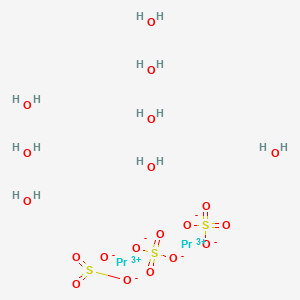

Praseodymium sulfate–water (2/3/8) is a praseodymium compound with the chemical formula Pr₂(SO₄)₃·8H₂O. It is an odourless, whitish-green crystalline salt that readily absorbs water to form pentahydrate and octahydrate. This compound is part of the rare earth metal sulfates and is known for its stability under standard conditions .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Praseodymium sulfate–water (2/3/8), also known as praseodymium(3+);trisulfate;octahydrate, is a compound of praseodymium, a rare earth element Praseodymium compounds have been explored for various applications, including environmental remediation and catalysis.

Mode of Action

It’s known that the compound readily absorbs water, forming pentahydrate and octahydrate . This property might play a role in its interaction with its targets.

Biochemical Pathways

Praseodymium compounds have been used in the recovery and separation of certain metal ions . This suggests that the compound may interact with biochemical pathways involving these ions.

Pharmacokinetics

It’s known that the compound is stable under standard conditions and its solubility decreases with temperature . These properties may impact its bioavailability.

Result of Action

It’s known that the compound can absorb water and change its form . This property might result in changes at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of praseodymium sulfate–water (2/3/8) can be influenced by environmental factors such as temperature and pH. For instance, the compound’s solubility decreases with temperature , which could impact its action and efficacy. Additionally, the compound is stable under standard conditions , suggesting that it may maintain its efficacy in a variety of environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Praseodymium sulfate–water (2/3/8) can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving wet praseodymium oxide powder in sulfuric acid, followed by a series of evaporation and dissolution steps involving organic chemicals to optimize the process .

Industrial Production Methods: In industrial settings, the production of praseodymium sulfate–water (2/3/8) involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the final product. The compound is then crystallized from the solution and separated from the mother liquor .

Analyse Chemischer Reaktionen

Types of Reactions: Praseodymium sulfate–water (2/3/8) undergoes various chemical reactions, including:

Oxidation: Praseodymium can react with oxygen to form praseodymium oxide (Pr₆O₁₁).

Reduction: It can be reduced to praseodymium metal under specific conditions.

Substitution: Praseodymium sulfate can participate in substitution reactions with other sulfates or halides.

Common Reagents and Conditions:

Oxidation: Requires oxygen or air at elevated temperatures.

Reduction: Involves reducing agents such as hydrogen gas or carbon.

Substitution: Typically involves other sulfate or halide compounds in aqueous solutions.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr₆O₁₁)

Reduction: Praseodymium metal (Pr)

Substitution: Various praseodymium halides or mixed sulfates.

Vergleich Mit ähnlichen Verbindungen

- Praseodymium carbonate (Pr₂(CO₃)₃)

- Praseodymium chloride (PrCl₃)

- Neodymium sulfate (Nd₂(SO₄)₃)

Comparison: Praseodymium sulfate–water (2/3/8) is unique due to its high solubility in water and its ability to form stable hydrates. Compared to praseodymium carbonate and praseodymium chloride, praseodymium sulfate has distinct crystallographic properties and solubility characteristics. Neodymium sulfate, while similar in composition, differs in its magnetic and optical properties .

Eigenschaften

IUPAC Name |

praseodymium(3+);trisulfate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJXLQIGVGZNKP-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20Pr2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648482 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-41-3 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.